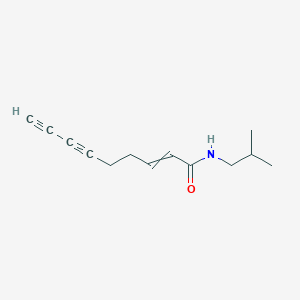
N-(2-Methylpropyl)non-2-ene-6,8-diynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)non-2-ene-6,8-diynamide is a bioactive compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are found in various plant species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)non-2-ene-6,8-diynamide typically involves the coupling of appropriate alkyl and alkyne precursors. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropyl)non-2-ene-6,8-diynamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)non-2-ene-6,8-diynamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its immunomodulatory and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)non-2-ene-6,8-diynamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-isobutyl-2,6,8-decatrienamide
- Undeca-2E,7Z,9E-trienoic acid isobutylamide
- (2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide
Uniqueness
N-(2-Methylpropyl)non-2-ene-6,8-diynamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it exhibits a distinct profile of bioactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
96602-65-2 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)non-2-en-6,8-diynamide |
InChI |
InChI=1S/C13H17NO/c1-4-5-6-7-8-9-10-13(15)14-11-12(2)3/h1,9-10,12H,7-8,11H2,2-3H3,(H,14,15) |
Clave InChI |
RITIPEBSFZSULI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C=CCCC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


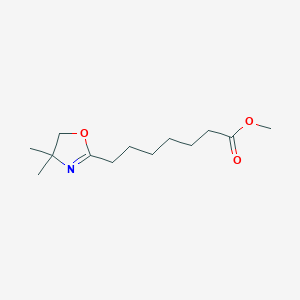
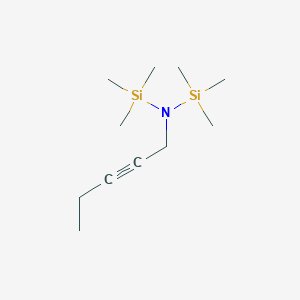

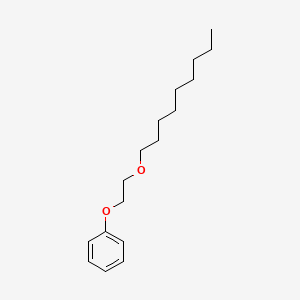
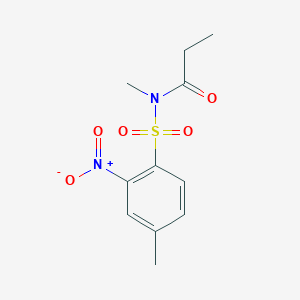
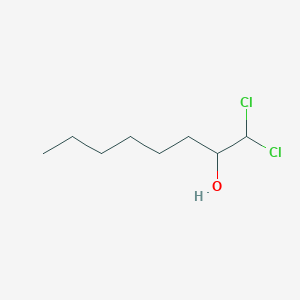

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
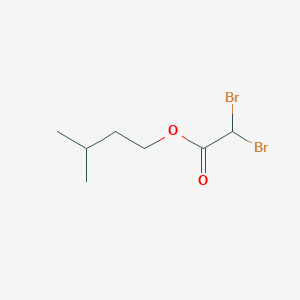
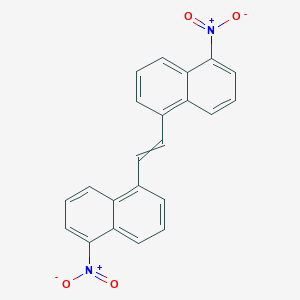
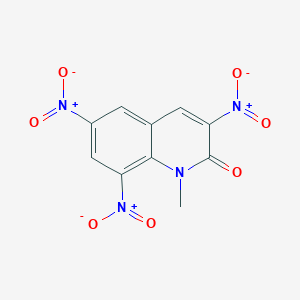
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)

